molecular formula C7H15FN2 B8406050 3-(2-Fluoroethylaminomethyl)pyrrolidine

3-(2-Fluoroethylaminomethyl)pyrrolidine

Cat. No.: B8406050
M. Wt: 146.21 g/mol
InChI Key: DLZDQIYVNYIQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoroethylaminomethyl)pyrrolidine is a specialized chemical building block designed for advanced drug discovery and development. This compound integrates a saturated pyrrolidine ring with a 2-fluoroethylaminomethyl side chain, creating a versatile scaffold for constructing novel bioactive molecules. The pyrrolidine ring is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs. Its saturated, three-dimensional nature increases molecular complexity and stereochemical diversity, which can lead to improved selectivity and optimized pharmacokinetic profiles for drug candidates . The incorporation of a fluorine atom, particularly within a fluoroethylamine moiety, is a well-established strategy in modern drug design. The fluorine atom can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and membrane permeability, often enhancing the compound's overall bioavailability and efficacy . This reagent is particularly valuable as a synthetic intermediate in the exploration of new therapeutic agents. Its structure allows researchers to access fluorinated analogs of known active compounds or to create entirely new chemical entities. The primary amine functionality on the side chain provides a convenient handle for further synthetic elaboration, enabling conjugation to various pharmacophores via amide bond formation or reductive amination. The pyrrolidine nitrogen offers a second site for diversification, allowing for the creation of a wide array of structurally diverse compound libraries. Applications: This compound serves as a key intermediate in the synthesis of potential pharmaceuticals. Its applications span across multiple research areas, including the development of central nervous system (CNS) agents, anticancer drugs, antibacterial compounds, and antiviral therapies . It is also highly relevant in the design of enzyme inhibitors, such as kinase inhibitors, where the pyrrolidine core can effectively interact with enzyme active sites . Handling and Storage: Store in a cool, dry place, protected from light. The container should be kept tightly closed under an inert atmosphere to maintain long-term stability. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

2-fluoro-N-(pyrrolidin-3-ylmethyl)ethanamine

InChI

InChI=1S/C7H15FN2/c8-2-4-10-6-7-1-3-9-5-7/h7,9-10H,1-6H2

InChI Key

DLZDQIYVNYIQJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CNCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Compound Name Substituent Molecular Formula Key Features Reference
3-(Ethylamino)pyrrolidine Ethylamino at C3 C₆H₁₄N₂ Lacks fluorine; simpler alkyl chain
3-(Dimethylamino)pyrrolidine Dimethylamino at C3 C₆H₁₄N₂ Tertiary amine; no fluorine
3-((2-Fluorophenoxy)methyl)pyrrolidine Fluorophenoxymethyl at C3 C₁₁H₁₃FNO Fluorine in aromatic moiety
3-(Arylmethyl)pyrrolidine Arylmethyl at C3 Varies Aromatic substituent; no fluorine
2-Fluoro-6-(pyrrolidin-1-yl)pyridine Fluoropyridine-pyrrolidine hybrid C₉H₁₀FN₂ Fluorine on pyridine ring

Notes:

  • 3-(Ethylamino)pyrrolidine: Serves as a baseline for understanding the impact of fluorine. Its synthesis involves substitution and reduction reactions, yielding 87% in optimized routes .
  • 3-((2-Fluorophenoxy)methyl)pyrrolidine: Demonstrates how fluorine in a non-alkyl group (e.g., phenoxy) affects solubility and reactivity. The hydrochloride salt form (CAS 1219981-26-6) is commercially available, indicating pharmaceutical relevance .
  • 3-(Arylmethyl)pyrrolidine : Synthesized via cobalt-catalyzed radical cyclization (yields up to 90%), highlighting divergent synthetic strategies compared to fluorinated analogs .

Physicochemical Properties

  • Lipophilicity: Fluorine increases logP values, as seen in 3-((2-Fluorophenoxy)methyl)pyrrolidine (hydrochloride form enhances water solubility) .
  • Steric Effects: The 2-fluoroethylaminomethyl group may introduce steric hindrance compared to smaller substituents like ethylamino, affecting binding kinetics.
  • Melting Points : Fluorinated derivatives (e.g., CAS 1219981-26-6) often exhibit higher melting points due to ionic interactions in salt forms .

Pharmacological and Industrial Relevance

  • 3-(Dimethylamino)pyrrolidine: Used as a chiral intermediate in drug synthesis, with optimized yields (90%) enabling large-scale production .
  • Arylmethyl Derivatives : Explored in radical cyclization reactions for bioactive molecule synthesis, underscoring versatility in medicinal chemistry .
  • Fluorinated Analogs : Fluorine's electronegativity enhances metabolic stability, making these compounds candidates for CNS drugs or enzyme inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Fluoroethylaminomethyl)pyrrolidine?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as reductive amination of pyrrolidine derivatives with fluorinated aldehydes. For example, analogous compounds (e.g., tert-butyl 3-(aminomethyl)pyrrolidine derivatives) are synthesized via coupling reactions using Boc-protected intermediates followed by deprotection . Key steps include:

  • Step 1 : Protection of the pyrrolidine amine group using tert-butyl carbamate (Boc).
  • Step 2 : Reaction with 2-fluoroethylamine via nucleophilic substitution or amidation.
  • Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via 1H^{1}\text{H} and 19F^{19}\text{F} NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR to confirm proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm, fluorinated ethyl group at δ 3.0–4.2 ppm). 19F^{19}\text{F} NMR (δ -210 to -230 ppm) verifies fluorine incorporation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ for C7_7H14_{14}FN2_2).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-pyrrolidine precursors to control stereochemistry during fluorinated side-chain incorporation .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

  • Methodological Answer :

  • Solvent Effects : Re-run DFT simulations with explicit solvent models (e.g., PCM for DMSO or chloroform) to align with experimental NMR conditions .
  • Conformational Analysis : Use molecular dynamics (MD) to identify dominant conformers influencing chemical shifts.
  • Validation : Cross-check with 13C^{13}\text{C} NMR DEPT experiments to assign carbons unambiguously .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors common to pyrrolidine derivatives (e.g., GPCRs, ion channels). For example, fluorinated analogs have shown activity in cardiovascular models .
  • Assay Conditions :
  • Binding Assays : Radioligand displacement (e.g., 3^3H-labeled antagonists) at concentrations 1 nM–10 μM.
  • Functional Assays : cAMP accumulation or calcium flux measurements in HEK293 cells transfected with target receptors.
  • Controls : Include positive (known agonists/antagonists) and negative (vehicle-only) controls. Dose-response curves (IC50_{50}/EC50_{50}) should be triplicated .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Waste Disposal : Segregate fluorinated waste in designated containers for incineration.
  • Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Data Contradiction Analysis

Q. How can conflicting reports about the solubility of this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :

  • Solubility Testing : Conduct systematic solubility studies in DMSO, ethanol, and chloroform at 25°C using UV-Vis spectroscopy (λ = 254 nm).
  • Purity Check : Verify compound purity via HPLC; impurities (e.g., unreacted starting materials) may alter solubility.
  • Structural Confirmation : Use X-ray crystallography to identify polymorphic forms affecting solubility .

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